3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Overview
Description
3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a dihydro-1,2-oxazole ring with a carboxylic acid functional group.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR is a member of the ErbB family of receptor tyrosine kinases, which plays a crucial role in controlling several cellular processes like migration, angiogenesis, differentiation, and proliferation .
Mode of Action
The compound interacts with its target, EGFR-TK, by inhibiting its activity This inhibition disrupts the normal functioning of the receptor, leading to changes in the cell’s behavior
Biochemical Pathways
The inhibition of EGFR-TK affects several biochemical pathways. EGFR is involved in multiple signaling pathways that regulate cell growth, survival, and differentiation. By inhibiting EGFR-TK, the compound disrupts these pathways, potentially leading to the suppression of cancer cell proliferation .
Result of Action
The compound has shown potent anti-proliferative results against certain cancer cell lines . For instance, it has demonstrated significant anticancer activity against the A549 cancer cell line . It also induced apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)phenol.
Cyclization to Isoxazole: The benzyloxyphenyl intermediate is then subjected to cyclization with hydroxylamine hydrochloride and an appropriate aldehyde under acidic conditions to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The isoxazole ring can be reduced to form a dihydroisoxazole derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dihydroisoxazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its isoxazole moiety which is known to exhibit various pharmacological activities.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenylacetic acid: Similar structure but lacks the isoxazole ring.
3,4-Bis(benzyloxy)phenylboronic acid: Contains two benzyloxy groups and a boronic acid group instead of the isoxazole and carboxylic acid groups.
Uniqueness
3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to its combination of a benzyloxy group, an isoxazole ring, and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-17(20)16-10-15(18-22-16)13-6-8-14(9-7-13)21-11-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBPSSBGQUEEPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901165416 | |
Record name | 4,5-Dihydro-3-[4-(phenylmethoxy)phenyl]-5-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901165416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696649-46-4 | |
Record name | 4,5-Dihydro-3-[4-(phenylmethoxy)phenyl]-5-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696649-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydro-3-[4-(phenylmethoxy)phenyl]-5-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901165416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.